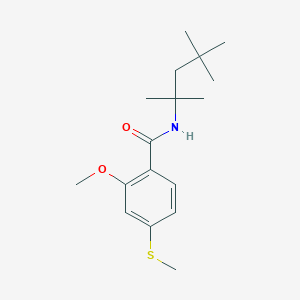
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are located in the central nervous system and immune system, respectively. The purpose of
Mechanism of Action
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide acts as a potent agonist of CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, depending on the location of the receptors and the specific signaling pathways that are activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide are complex and can vary depending on the dose, route of administration, and other factors. Some of the most common effects include changes in heart rate, blood pressure, body temperature, and respiration. 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to have analgesic, anti-inflammatory, and anxiolytic effects, which may be mediated through the activation of CB1 and CB2 receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific signaling pathways and physiological processes. However, 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide also has some limitations, including its potential for toxicity and the lack of long-term safety data. Researchers must use caution when working with this compound and follow strict safety protocols to minimize the risk of harm.
Future Directions
There are many potential future directions for research on 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide and other synthetic cannabinoids. Some of the most promising areas of study include the development of new therapeutic applications for these compounds, the identification of novel signaling pathways and biological targets, and the investigation of the long-term effects of synthetic cannabinoid use. Additionally, researchers may explore the use of 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide involves a complex chemical process that requires specialized knowledge and equipment. The most common method involves the reaction of 4-cyanobenzyl chloride with 2-methoxy-5-methylthiophenol in the presence of a base, followed by the addition of 1,1,3,3-tetramethylbutylamine. The resulting product is then purified using chromatography techniques to obtain pure 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide.
Scientific Research Applications
2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide has been used in various scientific research studies to investigate the role of the endocannabinoid system in different physiological processes. This compound has been shown to have a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, appetite, and mood. 2-methoxy-4-(methylthio)-N-(1,1,3,3-tetramethylbutyl)benzamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as their potential therapeutic applications in the treatment of various diseases.
properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-16(2,3)11-17(4,5)18-15(19)13-9-8-12(21-7)10-14(13)20-6/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSFUOHYVWZNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)
![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)






![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)

